molecular formula C8H10ClF3N2O3S B2443709 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856073-67-0

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2443709
CAS No.: 1856073-67-0
M. Wt: 306.68
InChI Key: PLXUSEOGPDNBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with a methyl group and a sulfonyl chloride group, along with a trifluoropropoxy side chain. The presence of the trifluoropropoxy group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoropropoxy group and the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trifluoropropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Uniqueness

Compared to similar compounds, 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a versatile compound for various applications, particularly in the synthesis of sulfonamide derivatives and other functionalized molecules.

Properties

IUPAC Name

1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2O3S/c1-14-4-7(18(9,15)16)6(13-14)5-17-3-2-8(10,11)12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUSEOGPDNBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.